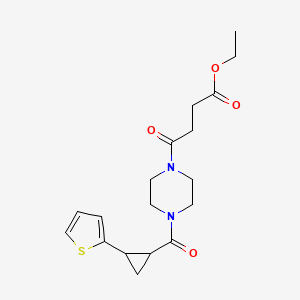

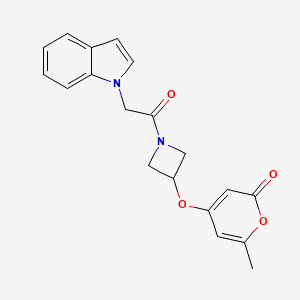

![molecular formula C15H16Cl3N3 B2685765 1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride CAS No. 2241144-62-5](/img/structure/B2685765.png)

1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

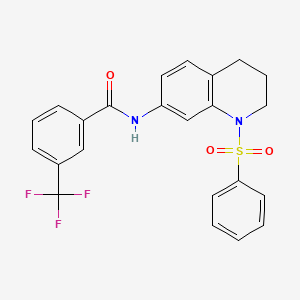

“1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have shown promising applications in biological and clinical studies .

Synthesis Analysis

The synthesis of benzimidazoles has been a subject of research for many years. The first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide . Recent advances in the synthesis of benzimidazoles involve various methods, including rearrangements of quinoxalines and reactions of 2-haloanilines, aldehydes, and NaN3 .Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The molecular formula of “1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride” is C15H16Cl3N3.Chemical Reactions Analysis

Benzimidazoles have been involved in various chemical reactions. For instance, a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 has been used for the synthesis of benzimidazoles .Physical And Chemical Properties Analysis

The molecular weight of “1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride” is 344.66. Other physical and chemical properties are not specified in the available resources.科学的研究の応用

Antimicrobial and Antifilarial Activities

Compounds related to 1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine; dihydrochloride have been studied for their antimicrobial properties. Research has found that certain benzimidazole derivatives exhibit significant antibacterial and antifungal activities. These compounds were synthesized and tested against various pathogenic strains, demonstrating moderate to good efficacy. Additionally, some derivatives have shown potential as antifilarial agents, indicating their possible use in treating diseases caused by filarial worms (Ram et al., 1992).

Anticorrosion Applications

Benzimidazole derivatives have also been evaluated for their anticorrosion properties. Studies indicate that these compounds can effectively prevent corrosion of mild steel in acidic media. The mechanism involves adsorption onto the steel surface, forming a protective layer that inhibits corrosion. The efficiency of these inhibitors is found to increase with the number of benzimidazole units in the molecule, highlighting the importance of molecular structure in their performance (Yongming Tang et al., 2013).

Material Science and Polymer Synthesis

In material science, novel aromatic polyimides incorporating benzimidazole units have been synthesized. These materials exhibit good solubility in common organic solvents and have high thermal stability, making them suitable for various high-performance applications. The study outlines the synthesis process and characterizes the properties of these polymers, which could be of significant interest for the development of new materials with enhanced performance characteristics (M. Butt et al., 2005).

Antineoplastic Potential

Research into the antineoplastic potential of benzimidazole derivatives has identified compounds that demonstrate significant growth inhibition in cancer cell lines. These findings suggest a potential application of benzimidazole derivatives in cancer treatment, with some compounds showing promise as mitotic spindle poisons. The study provides a basis for further investigation into the development of new antineoplastic agents based on the benzimidazole scaffold (S. Ram et al., 1992).

将来の方向性

Benzimidazoles have shown promising applications in various fields, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more . Therefore, the future directions for “1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride” could involve exploring its potential applications in these areas.

特性

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3.2ClH/c16-12-3-1-11(2-4-12)7-8-19-10-18-14-9-13(17)5-6-15(14)19;;/h1-6,9-10H,7-8,17H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNQGKIJWGLYAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN2C=NC3=C2C=CC(=C3)N)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

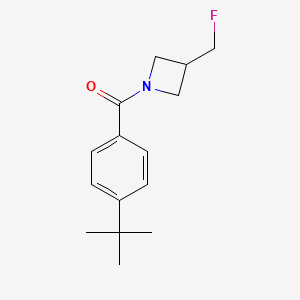

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2685682.png)

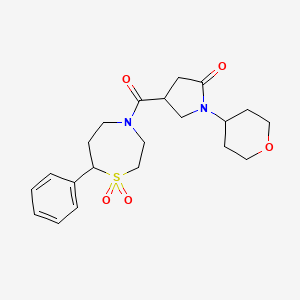

![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)

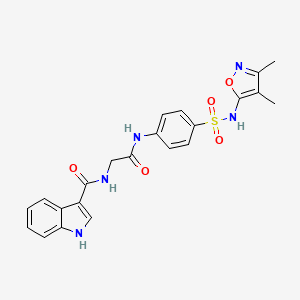

![1,6,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685694.png)

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2685701.png)